molecular formula C21H14Cl2N2O2 B11711093 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol

Cat. No.: B11711093
M. Wt: 397.2 g/mol
InChI Key: WHGGUFIHZWJRPF-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol typically involves the condensation reaction between 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 6-methyl-2-aminophenol. The reaction is usually carried out in an ethanol solution with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Halogen atoms in the benzoxazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methylphenol

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-3-2-4-14(20(12)26)11-24-15-6-8-19-18(10-15)25-21(27-19)13-5-7-16(22)17(23)9-13/h2-11,26H,1H3

InChI Key

WHGGUFIHZWJRPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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